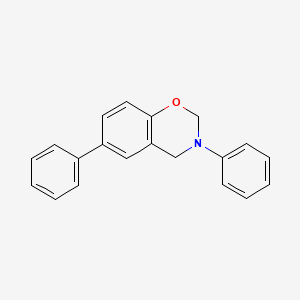
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. The unique structure of this compound, which includes a benzene ring fused to an oxazine ring, contributes to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the Mannich condensation reaction, where an amine, formaldehyde, and a phenolic compound are reacted together. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzoxazine ring .
Another method involves microwave-assisted synthesis, which has been shown to be a convenient, rapid, and high-yielding approach. In this method, the reactants are mixed and subjected to microwave irradiation, which accelerates the reaction and reduces the reaction time significantly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solvent-free microwave thermolysis is an environmentally friendly and efficient method that can be scaled up for industrial production .
化学反応の分析
Chemical Reactions and Mechanisms
The chemical behavior of 3,6-diphenyl-3,4-dihydro-2H-1,3-benzoxazine includes various reactions that lead to significant derivatives with potential bioactivities:
3.1. Nucleophilic Substitution Reactions
Benzoxazines can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atom in the ring structure. For instance:
3.2. Polymerization
Under certain conditions (e.g., heating), benzoxazines can polymerize to form high-performance thermosetting resins. This property is attributed to their ability to undergo ring-opening polymerization upon heating, leading to cross-linked networks that exhibit enhanced mechanical properties .
Biological Activities
Research indicates that derivatives of this compound possess various biological activities:
-
Antimicrobial Properties : Several studies have shown that benzoxazine derivatives exhibit significant antibacterial and antifungal activities against pathogens such as Salmonella enterica and Klebsiella pneumoniae .
-
Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
科学的研究の応用
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and neuroprotective effects.
Medicine: Potential use in drug development due to its diverse biological activities.
作用機序
The mechanism of action of 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A simpler analog with similar reactivity but different biological activities.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains an aldehyde group, which imparts different chemical properties and reactivity.
Rhodamine-3,4-dihydro-2H-1,3-benzoxazine: A conjugate with fluorescent properties used in chemosensing applications.
Uniqueness
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which enhances its stability and biological activity.
生物活性
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects based on recent scientific literature.
Chemical Structure and Synthesis
The chemical structure of this compound features a fused benzene and oxazine ring. It can be synthesized through various methods including the one-pot Mannich reaction involving substituted phenols and formaldehyde in the presence of amines .
Synthesis Overview
| Method | Description |
|---|---|
| One-Pot Mannich Reaction | Combines substituted phenols with formaldehyde and amines to yield benzoxazine derivatives. |
| Two-Step Synthesis | Involves initial formation of a precursor followed by cyclization to form the benzoxazine structure. |
Biological Activities
Research indicates that derivatives of 3,4-dihydro-2H-1,3-benzoxazine exhibit a wide range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that these compounds possess significant antimicrobial properties against various pathogens .
- Anticancer Activity : Notably, compounds based on the benzoxazine scaffold have shown promising anticancer effects. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, contributing to their therapeutic potential .
Case Studies
- Antimicrobial Activity : A study synthesized a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives which were tested for antimicrobial efficacy. Results indicated that specific substitutions enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : In vitro tests on pancreatic (MIA PaCa-2) and breast (MDA-MB-231) cancer cell lines revealed that certain derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM, indicating significant anti-proliferative effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural modifications. Key findings include:
特性
CAS番号 |
189068-62-0 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
3,6-diphenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C20H17NO/c1-3-7-16(8-4-1)17-11-12-20-18(13-17)14-21(15-22-20)19-9-5-2-6-10-19/h1-13H,14-15H2 |
InChIキー |
FXXHJDPGDLHJAQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC=C3)OCN1C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















